molecular formula C5H2ClI2N B1424902 5-Chloro-2,3-diiodopyridine CAS No. 1261365-71-2

5-Chloro-2,3-diiodopyridine

Cat. No. B1424902
M. Wt: 365.34 g/mol
InChI Key: KHLVOIBFCQEXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,3-diiodopyridine is a chemical compound with the empirical formula C5H2ClI2N. It has a molecular weight of 365.34 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-diiodopyridine can be represented by the SMILES string Clc1cnc(I)c(I)c1 . The InChI key for this compound is KHLVOIBFCQEXOO-UHFFFAOYSA-N .

Scientific Research Applications

Palladium-catalysed Aminocarbonylation of Diiodopyridines

5-Chloro-2,3-diiodopyridine, along with other diiodopyridines, has been used in palladium-catalysed aminocarbonylation reactions. These reactions are essential in synthesizing products with carboxamide and ketocarboxamide functionalities. Interestingly, when ortho-diiodo compounds were used as substrates, imides were also formed. By modifying reaction conditions, a variety of products were synthesized in yields of synthetic interest (Takács et al., 2017).

Structural Manifolds from Halopyridines

Research indicates that derivatives of halopyridines, including 5-Chloro-2,3-diiodopyridine, can be used to create a variety of structural manifolds. These compounds are intermediates in manufacturing industrial pesticides and can be converted into various pyridine derivatives through reactions with lithium diisopropylamide and carbon dioxide or iodine (Schlosser & Bobbio, 2002).

Synthesis of Anticancer Agents

In the field of medicinal chemistry, 5-Chloro-2,3-diiodopyridine and its derivatives have been utilized in the synthesis of potential anticancer agents. These include the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation and mitotic index of cultured cells and on the survival of mice bearing certain types of leukemia (Temple et al., 1983).

properties

IUPAC Name

5-chloro-2,3-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLVOIBFCQEXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-diiodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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